[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate
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Overview
Description
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.2585 . This compound is also known by other names such as p-Methoxybenzylidene p-aminophenol and p-((p-methoxybenzylidene)amino)phenol . It is characterized by the presence of a phenol group, a methoxyphenyl group, and a benzoate ester group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate typically involves the reaction of p-methoxybenzaldehyde with p-aminophenol under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base, which is then esterified to form the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate can be compared with other similar compounds such as:
p-Methoxybenzylidene p-aminophenol: Similar structure but without the benzoate ester group.
p-((p-Methoxybenzylidene)amino)phenol: Another similar compound with slight structural variations.
Properties
CAS No. |
16571-39-4 |
---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate |
InChI |
InChI=1S/C21H17NO3/c1-24-19-11-7-16(8-12-19)15-22-18-9-13-20(14-10-18)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3 |
InChI Key |
ZXGYKJZWIKJRHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
16571-39-4 | |
Synonyms |
Benzoic acid 4-[[(4-methoxyphenyl)methylene]amino]phenyl ester |
Origin of Product |
United States |
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